molecular formula C49H63IN8O13S B009923 125I BH-NH-Senktide CAS No. 104499-96-9

125I BH-NH-Senktide

Cat. No.: B009923
CAS No.: 104499-96-9
M. Wt: 1129 g/mol
InChI Key: VPONZIGMMCEIDS-JHROSDENSA-N
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Description

Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-, is a heptapeptide derived from the larger neuropeptide Substance P. This compound is known for its role in the nervous system, particularly in pain perception and modulation. It interacts with specific receptors in the body, influencing various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-, involves the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s alpha-amino group.

    Coupling: of the next amino acid using activating agents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-, can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Specific amino acids within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling agents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can break disulfide bonds.

Scientific Research Applications

Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-, has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmission and pain modulation.

    Medicine: Explored for potential therapeutic applications in pain management and inflammatory diseases.

    Industry: Utilized in the development of diagnostic assays and research tools.

Mechanism of Action

The compound exerts its effects by binding to specific receptors, such as the neurokinin-1 (NK1) receptor. This interaction triggers a cascade of intracellular events, leading to the modulation of pain signals and other physiological responses. The molecular targets and pathways involved include G-protein coupled receptor signaling and the activation of various kinases and transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Substance P: The parent peptide from which Substance P (5-11) is derived.

    Neurokinin A and B: Other members of the tachykinin family with similar biological activities.

    Senktide: A synthetic analog of Substance P with high affinity for the NK1 receptor.

Uniqueness

Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-, is unique due to its specific sequence and modifications, which confer distinct biological properties. Its ability to selectively interact with certain receptor subtypes makes it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

104499-96-9

Molecular Formula

C49H63IN8O13S

Molecular Weight

1129 g/mol

IUPAC Name

(3S)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C49H63IN8O13S/c1-28(2)21-35(54-41(61)27-52-44(66)34(51-3)23-29-11-7-5-8-12-29)46(68)55-33(19-20-72-4)45(67)58-49(71)36(24-30-13-9-6-10-14-30)56-48(70)38(26-43(64)65)57-47(69)37(25-42(62)63)53-40(60)18-16-31-15-17-39(59)32(50)22-31/h5-15,17,22,28,33-38,51,59H,16,18-21,23-27H2,1-4H3,(H,52,66)(H,53,60)(H,54,61)(H,55,68)(H,56,70)(H,57,69)(H,62,63)(H,64,65)(H,58,67,71)/t33-,34-,35-,36-,37-,38-/m0/s1/i50-2

InChI Key

VPONZIGMMCEIDS-JHROSDENSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)[125I])NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC

Synonyms

125I BH-NH-senktide
N-alpha-(desamino-3-iodotyrosyl)-8-MePhe-5,6-Asp-substance P (5-11)
N-methylphenylalanine(8)-substance P (5-11)
substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)- 8-N-methylphenylalanine-5,6-asparagine-
substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-Phe-5,6-Asp-

Origin of Product

United States

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